molecular formula C12H15FO2 B13305272 2-(3-Fluoro-5-methylphenyl)-3-methylbutanoic acid

2-(3-Fluoro-5-methylphenyl)-3-methylbutanoic acid

Cat. No.: B13305272
M. Wt: 210.24 g/mol
InChI Key: ZWFZHDUHSXQYIN-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methylphenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methylphenyl)-3-methylbutanoic acid typically involves the introduction of the fluorine atom and the methyl group onto the phenyl ring through a series of chemical reactions. One common method involves the use of fluorinated reagents and catalysts to achieve the desired substitution on the aromatic ring. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methylphenyl)-3-methylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted aromatic compounds.

Scientific Research Applications

2-(3-Fluoro-5-methylphenyl)-3-methylbutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methylphenyl)-3-methylbutanoic acid involves its interaction with molecular targets and pathways within biological systems. The fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-2-Methylphenylboronic Acid: Similar in structure but with a boronic acid group instead of a carboxylic acid.

    3-Fluoro-5-Methylphenylboronic Acid: Shares the same phenyl ring substitution pattern but differs in the functional group attached.

Uniqueness

2-(3-Fluoro-5-methylphenyl)-3-methylbutanoic acid is unique due to its specific combination of a fluorine atom and a methyl group on the phenyl ring, along with the butanoic acid moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

2-(3-fluoro-5-methylphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C12H15FO2/c1-7(2)11(12(14)15)9-4-8(3)5-10(13)6-9/h4-7,11H,1-3H3,(H,14,15)

InChI Key

ZWFZHDUHSXQYIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C(C(C)C)C(=O)O

Origin of Product

United States

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